

2-Amino-5-chloroisonicotinonitrile chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441

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An In-Depth Technical Guide to **2-Amino-5-chloroisonicotinonitrile** for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of **2-Amino-5-chloroisonicotinonitrile** (CAS No. 1393106-21-2), a key building block for chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer an in-depth analysis of the compound's structure, reactivity, and synthetic potential, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical and Structural Properties

2-Amino-5-chloroisonicotinonitrile is a substituted pyridine, a scaffold that imparts specific electronic and steric properties crucial for its function as a chemical intermediate. The arrangement of an amino group at the C2 position, a chloro group at C5, and a nitrile group at C4 creates a unique reactivity profile.

Compound Identification

For clarity and accurate sourcing, the fundamental identifiers of this compound are summarized below.

Property	Value	Reference
CAS Number	1393106-21-2	[1] [2] [3]
IUPAC Name	2-amino-5-chloropyridine-4-carbonitrile	[3]
Molecular Formula	C ₆ H ₄ CIN ₃	[2] [3]
Molecular Weight	153.57 g/mol	[1] [2]
Canonical SMILES	C1=C(C(=CN=C1N)Cl)C#N	[1]
InChI Key	SUEHUBXXIPWXHI-UHFFFAOYSA-N	[3]

Physical Properties (Predicted)

Disclaimer: Experimental data for the melting point and solubility of **2-Amino-5-chloroisonicotinonitrile** are not widely available in peer-reviewed literature. The data for the closely related isomer, 2-Amino-5-chlorobenzonitrile, are provided for context, but significant differences are expected due to the presence of the pyridine ring nitrogen.

Property	Predicted Value / Analogue Data	Remarks
Appearance	Expected to be a white to off-white solid.	Based on typical appearance of similar aromatic amines.
Melting Point	No data available.	For context, the isomer 2-Amino-5-chlorobenzonitrile melts at 96-99 °C.[4][5]
Boiling Point	No data available.	High boiling point expected due to polarity and potential for hydrogen bonding.
Solubility	Expected to have low solubility in water, but soluble in polar organic solvents like DMSO, DMF, and alcohols.	The pyridine nitrogen and amino group can act as hydrogen bond acceptors/donors, but the overall aromatic structure limits aqueous solubility.

Spectroscopic Characterization (Predicted)

Scientific Integrity Note: No experimentally-derived spectra for **2-Amino-5-chloroisonicotinonitrile** are present in the surveyed public-domain literature. The following analyses are predictive, based on established principles of spectroscopy and data from analogous structures such as 2-amino-5-chloropyridine and other substituted nicotinonitriles. These predictions are intended to guide researchers in characterization efforts.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region and a broad signal for the amino protons.

Predicted Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~8.1 - 8.3	Singlet (s)	H6	The proton at C6 is adjacent to the electron-withdrawing ring nitrogen, causing a significant downfield shift.
~6.6 - 6.8	Singlet (s)	H3	The proton at C3 is ortho to the strongly electron-donating amino group, resulting in a substantial upfield shift.
~5.0 - 6.0	Broad Singlet (br s)	-NH ₂	The amino protons are exchangeable, typically appearing as a broad signal. The chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

Six distinct signals are predicted in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring.

| Predicted Shift (δ , ppm) | Assignment | Rationale | | --- | --- | --- | --- | | ~160 - 162 | C2 | The carbon bearing the amino group is significantly shielded and shifted upfield. | | ~150 - 152 | C6 | The C6 carbon, adjacent to the nitrogen, will be deshielded and appear downfield. | | ~138 - 140 | C5 | The carbon attached to the chlorine atom. | | ~116 - 118 | C4 | The carbon bearing the nitrile group. | | ~115 - 117 | -C≡N | The nitrile carbon itself. | | ~108 - 110 | C3 | The C3 carbon, ortho to the amino group, is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Assignment	Rationale
3450 - 3300	N-H stretching	Asymmetric and symmetric stretches of the primary amine group (-NH ₂). ^[6]
2230 - 2210	C≡N stretching	A sharp, strong absorption characteristic of a nitrile group. ^[6]
1650 - 1600	N-H bending (scissoring)	The deformation vibration of the primary amine. ^[6]
1580 - 1450	C=C and C=N stretching	Aromatic ring vibrations.
850 - 750	C-Cl stretching	Absorption corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

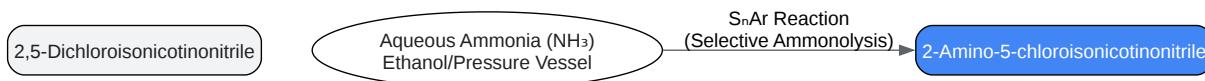
m/z Value	Assignment	Rationale
153	[M] ⁺	Molecular ion peak corresponding to the ³⁵ Cl isotope.
155	[M+2] ⁺	Isotopic peak for the ³⁷ Cl isotope. The relative intensity will be approximately one-third of the [M] ⁺ peak.
126	[M - HCN] ⁺	A common fragmentation pathway for nitriles is the loss of hydrogen cyanide.
118	[M - Cl] ⁺	Loss of the chlorine atom.

Synthesis and Purification Protocol (Proposed)

A robust synthesis of **2-Amino-5-chloroisonicotinonitrile** can be logically designed via a selective nucleophilic aromatic substitution (S_NAr) reaction. The proposed pathway leverages the differential reactivity of the chlorine atoms in a readily accessible starting material.

Proposed Synthetic Pathway

The most viable route starts from 2,5-dichloroisonicotinonitrile. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the para-disposed nitrile group, which stabilize the negative charge in the Meisenheimer complex intermediate.



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Caption: Proposed synthesis of **2-Amino-5-chloroisonicotinonitrile**.

Step-by-Step Experimental Protocol

Materials:

- 2,5-dichloroisonicotinonitrile (1.0 eq)
- Aqueous ammonia (28-30% solution, 10-15 eq)
- Ethanol
- Pressure-rated reaction vessel with magnetic stirring

Procedure:

- Vessel Charging: In a sealable pressure vessel, dissolve 2,5-dichloroisonicotinonitrile (1.0 eq) in a minimal amount of ethanol.

- Reagent Addition: Cool the solution in an ice bath and carefully add the aqueous ammonia solution (10-15 eq).
- Reaction: Seal the vessel securely. Place it in a heated oil bath or heating mantle and stir the mixture at 80-100 °C for 12-24 hours. Causality Note: The use of a sealed vessel and elevated temperature is necessary to build sufficient pressure to drive the reaction with the volatile ammonia nucleophile.
- Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Isolation: Remove the ethanol and excess ammonia under reduced pressure. The resulting slurry or solid will contain the product and ammonium chloride. Add water to the residue and stir. The product, being sparingly soluble in water, should precipitate.
- Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual ammonium salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

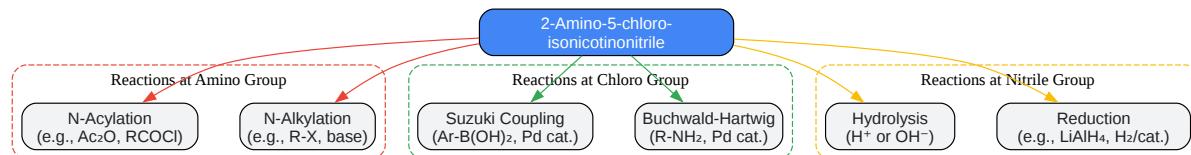
Chemical Reactivity and Synthetic Utility

The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic nitrile group, and the chloro-substituted pyridine ring.

Reactivity Profile

- Amino Group (C2): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. It also acts as a directing group, influencing further electrophilic substitution on the ring, though such reactions are often difficult on electron-deficient pyridine rings.
- Nitrile Group (C4): The cyano group is an attractive site for nucleophilic attack, especially after activation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also react with organometallic reagents or be reduced to an aminomethyl group. Its strong electron-withdrawing nature is key to the reactivity of the entire scaffold.

- Chloro Group (C5): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at this position.



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Caption: Key reactivity pathways for **2-Amino-5-chloroisonicotinonitrile**.

Application in Medicinal Chemistry

This compound is a valuable intermediate for constructing more complex molecules, particularly those targeted for pharmaceutical applications. The 2-aminopyridine moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^[7] The presence of three distinct functional handles allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening. For instance, the amino group can be used as an anchor point to build a side chain, while the chloro position can be modified via cross-coupling to explore structure-activity relationships (SAR) in a different region of chemical space.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification

Hazard Class	Statement	Precautionary Codes	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P501	[2] [3]
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313	[2] [3]
Eye Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313	[2] [3]
STOT - Single Exposure	H335: May cause respiratory irritation	P261, P271, P304+P340, P312	[2] [3]

Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[\[1\]](#)
- Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

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